Reduced Antibacterial Activity of N-Oxide Metabolites vs. Parent Fluoroquinolones
Pefloxacin N-oxide, a direct structural analog of Norfloxacin Piperazinyl-1-Oxide, exhibits markedly reduced antibacterial activity compared to its parent drug. Against 867 clinical stock strains, the MIC90 of pefloxacin N-oxide was ≥64 µg/mL, whereas pefloxacin and N-demethyl pefloxacin (norfloxacin) showed substantially lower MIC values [1]. This 4-fold or greater reduction in potency is a class-level effect of piperazine N-oxidation, establishing the compound's primary utility as an analytical reference rather than an antimicrobial agent.
| Evidence Dimension | Antibacterial potency (MIC90) |
|---|---|
| Target Compound Data | ≥64 µg/mL (pefloxacin N-oxide, structural analog) |
| Comparator Or Baseline | Pefloxacin and norfloxacin: MIC values markedly lower (exact values not provided in this source) |
| Quantified Difference | ≥4-fold reduction in activity |
| Conditions | 867 clinical stock strains; in vitro susceptibility testing |
Why This Matters
This data confirms that Norfloxacin Piperazinyl-1-Oxide is not a suitable substitute for norfloxacin in antimicrobial research, reinforcing its exclusive value as a reference standard for impurity and metabolite analysis.
- [1] Antimicrobial activity and interaction of pefloxacin and its principal metabolites. European Journal of Clinical Microbiology and Infectious Diseases. 1989;8(6). doi:10.1007/BF01967479. View Source
